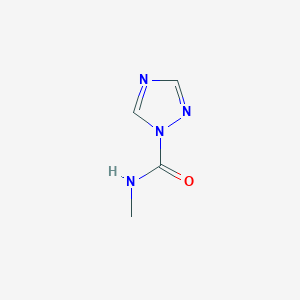
N-methyl-1,2,4-triazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
N-methyl-1,2,4-triazole-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole-3-carboxylates with methylamine under mild conditions. This reaction can be facilitated using microwave-assisted synthesis, which significantly reduces reaction times and improves yields . The reaction typically proceeds in toluene under microwave conditions, with the liberation of alcohol as a by-product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and environmental benefits. Industrial production may also involve the use of continuous flow reactors to further enhance the scalability and efficiency of the process.
化学反応の分析
Types of Reactions
N-methyl-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce different reduced derivatives of the compound.
科学的研究の応用
N-methyl-1,2,4-triazole-1-carboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-methyl-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
N-methyl-1,2,4-triazole-1-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,4-Triazole: The parent compound of this compound, which also exhibits diverse biological activities.
This compound is unique due to its specific substitution pattern and the resulting biological activities
特性
CAS番号 |
35101-77-0 |
|---|---|
分子式 |
C4H6N4O |
分子量 |
126.12 g/mol |
IUPAC名 |
N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-5-4(9)8-3-6-2-7-8/h2-3H,1H3,(H,5,9) |
InChIキー |
ZSHACONATLYYGO-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N1C=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


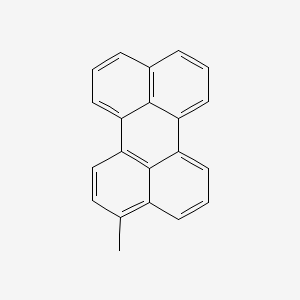
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

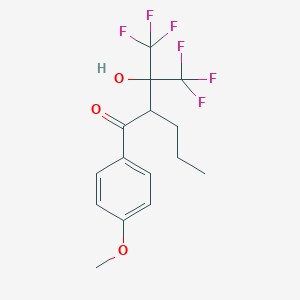

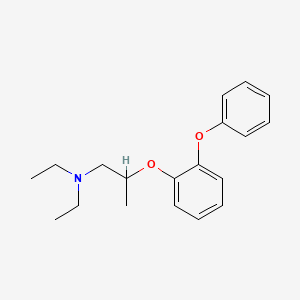
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
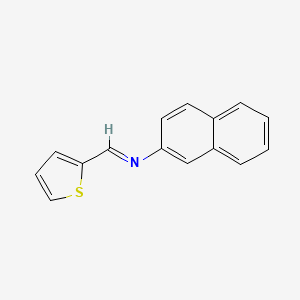
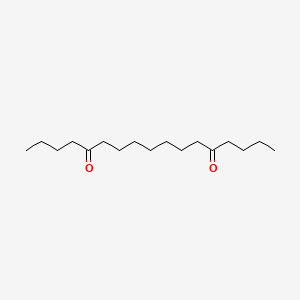

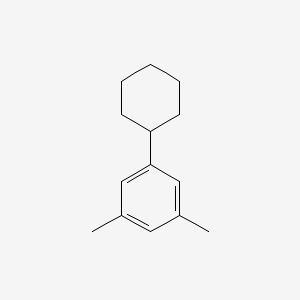
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

